

A Technical Guide to the Spectroscopic Analysis of 2,5-Dimethylaniline

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Compound of Interest

Compound Name: 2,5-Dimethylaniline

Cat. No.: B045416

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Introduction

2,5-Dimethylaniline, also known as 2,5-xylidine, is a primary arylamine used in the manufacturing of dyes and other chemical intermediates.[1][2] Its chemical structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an amino group at position 1.[2] Accurate structural elucidation and purity assessment of this compound are critical for its application in research and industry. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,5-Dimethylaniline**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for **2,5-Dimethylaniline** in a structured tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.9 - 6.5	Multiplet	3H	Aromatic H (H-3, H-4, H-6)
~3.6	Singlet (broad)	2H	Amine (-NH ₂)
~2.2	Singlet	3H	Methyl H (C ₅ -CH ₃)
~2.1	Singlet	3H	Methyl H (C ₂ -CH ₃)

Solvent: CDCl₃.
Reference:
Tetramethylsilane
(TMS) at 0 ppm.[3]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~144.0	Aromatic C (C-1)
~136.0	Aromatic C (C-5)
~130.0	Aromatic C (C-3)
~121.0	Aromatic C (C-2)
~120.0	Aromatic C (C-6)
~117.0	Aromatic C (C-4)
~21.0	Methyl C (C ₅ -CH ₃)
~17.0	Methyl C (C ₂ -CH ₃)

Solvent: CDCl₃. Reference: Solvent peak (e.g., CDCl₃ at 77.0 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (methyl)
1620 - 1580	Strong	N-H bend (scissoring)
1500 - 1400	Strong	Aromatic C=C ring stretch
850 - 750	Strong	C-H out-of-plane bend (aromatic substitution)

Sample Preparation: Thin film
or KBr pellet.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[6\]](#) The molecular weight of **2,5-Dimethylaniline** is 121.18 g/mol .[\[2\]](#)[\[7\]](#)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
121	High	[M] ⁺ (Molecular Ion)
106	High	[M - CH ₃] ⁺ (Loss of a methyl group)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl fragment)

Ionization Method: Electron
Ionization (EI).[\[7\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-25 mg of **2,5-Dimethylaniline** in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.[8] For ¹³C NMR, a more concentrated solution may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[8] Ensure the sample is free of any solid particles by filtering it through a pipette with a small glass wool plug.[8]
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal from the solvent.[9] The magnetic field is then shimmed to achieve maximum homogeneity and resolution.[9] The probe must be tuned and matched for the specific nucleus being observed (¹H or ¹³C).[10]
- Data Acquisition (¹H NMR): A standard single-pulse experiment is typically used. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- Data Acquisition (¹³C NMR): A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.[9] The spectral width is typically set from 0 to 220 ppm.[9] A longer relaxation delay (e.g., 1-2 seconds) and a higher number of scans are required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]
- Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.[9] The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[9]

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Thin Solid Film): Since **2,5-Dimethylaniline** is a liquid at room temperature, the thin film method is suitable. Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Press the plates together to create a thin capillary film.

- Sample Preparation (Solid Sample as KBr Pellet): If the sample is solid, grind a small amount (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.[11] Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup: Place the prepared sample holder (salt plates or KBr pellet holder) into the sample compartment of the FT-IR spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional group vibrations.

Mass Spectrometry (MS) Protocol

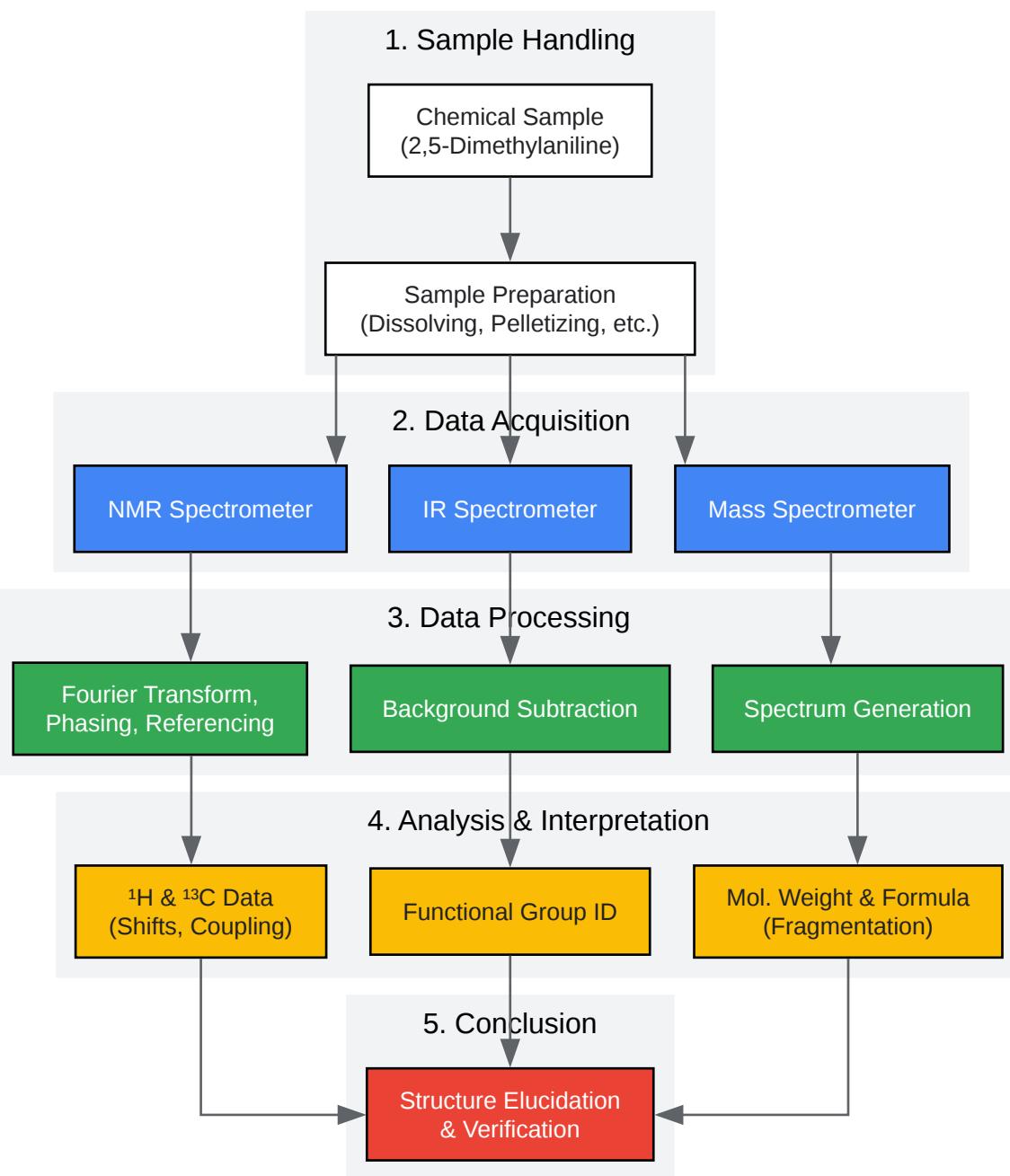
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like **2,5-Dimethylaniline**, direct infusion via a heated probe or injection into a Gas Chromatography (GC-MS) system is common.[12] The sample is vaporized in a vacuum.[12]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in an Electron Ionization (EI) source.[13] This process ejects an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$) and causing fragmentation.[6][14]
- Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[12][14]
- Detection: Ions of a specific m/z ratio are detected by an electron multiplier, which generates a signal proportional to the number of ions. The instrument scans through a range of m/z values to generate the mass spectrum.
- Data Processing: The mass spectrum is plotted as relative intensity versus m/z . The most intense peak is called the base peak and is assigned a relative intensity of 100%. [13] The

molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,5-Dimethylaniline**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow from sample preparation to structural elucidation using NMR, IR, and MS techniques.

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